molecular formula C10H10ClNO2 B13966970 2-(Dimethylcarbamoyl)benzoyl chloride CAS No. 81750-88-1

2-(Dimethylcarbamoyl)benzoyl chloride

Cat. No.: B13966970
CAS No.: 81750-88-1
M. Wt: 211.64 g/mol
InChI Key: LNYGGPFVHCBQGX-UHFFFAOYSA-N
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Description

2-(Dimethylcarbamoyl)benzoyl chloride is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a dimethylcarbamoyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

2-(Dimethylcarbamoyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Another method involves the use of phosgene and dimethylamine to produce dimethylcarbamoyl chloride, which is then reacted with benzoyl chloride .

Chemical Reactions Analysis

2-(Dimethylcarbamoyl)benzoyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Dimethylcarbamoyl)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylcarbamoyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the electrophilic carbonyl carbon in the benzoyl chloride moiety, which is susceptible to nucleophilic attack .

Properties

CAS No.

81750-88-1

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-(dimethylcarbamoyl)benzoyl chloride

InChI

InChI=1S/C10H10ClNO2/c1-12(2)10(14)8-6-4-3-5-7(8)9(11)13/h3-6H,1-2H3

InChI Key

LNYGGPFVHCBQGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1C(=O)Cl

Origin of Product

United States

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